molecular formula C16H18ClN3O3 B5544830 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide

1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide

Cat. No.: B5544830
M. Wt: 335.78 g/mol
InChI Key: MZWLEFHLMRKXPY-UHFFFAOYSA-N
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Description

1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.1036691 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

Research on compounds structurally related to 1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide has explored their potential anticonvulsant properties. For example, enaminones with similar structural features have been studied for their hydrogen bonding and potential as anticonvulsant agents, highlighting the significance of the cyclohexene rings and the aromatic components in medicinal chemistry applications (Kubicki, Bassyouni, & Codding, 2000).

Anticancer and Antituberculosis Studies

Compounds with elements similar to the chemical have been synthesized and tested for their anticancer and antituberculosis effects. Studies have shown that certain derivatives exhibit significant activity against specific cancer cell lines and tuberculosis strains, indicating potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Studies

Research into amide derivatives of quinolone, which share some structural characteristics with the compound of interest, has revealed their promising antimicrobial properties. These studies contribute to the development of new antibacterial agents, highlighting the versatility of this chemical scaffold in combating microbial infections (Patel, Patel, & Chauhan, 2007).

Receptor Interaction Studies

Studies on compounds structurally related to this compound have also explored their interaction with various receptors. For instance, the investigation of antagonist interactions with CB1 cannabinoid receptors provides insights into the molecular basis of their effects, which could inform the design of new therapeutic agents targeting neurological and psychological conditions (Shim et al., 2002).

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties in more detail. Additionally, its potential biological activity could be explored, which could lead to the development of new therapeutic agents .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)-2-methyl-5-oxopiperazine-1-carbonyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-8-20(12-4-2-3-11(17)7-12)13(21)9-19(10)15(23)16(5-6-16)14(18)22/h2-4,7,10H,5-6,8-9H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWLEFHLMRKXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2(CC2)C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.